

Venglustat Drug-Drug Interaction Studies: A Technical Support Resource

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Compound of Interest		
Compound Name:	Venglustat	
Cat. No.:	B608041	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information on the drug-drug interaction (DDI) profile of **venglustat**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and clinical trial implementation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for **venglustat** and which enzymes are involved?

A1: **Venglustat** is predominantly metabolized by the cytochrome P450 (CYP) enzyme system. In vitro studies using human biomaterials have identified CYP3A4 as the major contributor, responsible for approximately 80% of its metabolism.[1] A minor contribution is attributed to CYP2D6.

Q2: What is the expected impact of co-administering a strong CYP3A4 inhibitor with **venglustat**?

A2: Co-administration of a strong CYP3A4 inhibitor is expected to significantly increase the plasma exposure of **venglustat**. A clinical drug-drug interaction study was conducted with itraconazole, a strong CYP3A4 inhibitor, in healthy subjects. The results demonstrated a clinically significant increase in **venglustat**'s area under the concentration-time curve (AUC) and a prolongation of its half-life.



Q3: Are there any clinical data on the interaction of venglustat with strong CYP3A4 inducers?

A3: While specific clinical trial data on the co-administration of **venglustat** with a strong CYP3A4 inducer like rifampin were not identified in the public domain, a significant decrease in **venglustat** plasma concentrations is anticipated. This is based on the knowledge that **venglustat** is a substrate of CYP3A4. In clinical trial protocols for **venglustat**, the use of strong or moderate CYP3A4 inducers is often listed as an exclusion criterion, suggesting a recognized potential for a significant drug-drug interaction.[2][3][4] Therefore, co-administration with strong CYP3A4 inducers should be approached with caution and may require dose adjustments of **venglustat**.

Q4: Does venglustat itself have the potential to induce or inhibit CYP enzymes?

A4: Based on in vitro data, the likelihood of **venglustat** causing clinically significant drug-drug interactions by inhibiting or inducing major CYP450 enzymes is considered low.[1] A study in healthy volunteers showed that repeated dosing of **venglustat** resulted in minimal induction of CYP3A4, as assessed by the 4β-hydroxycholesterol biomarker.[5]

Troubleshooting Guide for Preclinical and Clinical Studies

Issue: Unexpectedly high plasma concentrations of **venglustat** observed in a subject.

Troubleshooting Steps:

- Review Concomitant Medications: Check for the recent or concurrent administration of any known CYP3A4 inhibitors. This includes prescription drugs (e.g., itraconazole, clarithromycin, ritonavir), over-the-counter medications, and certain foods (e.g., grapefruit juice).[3]
- Assess for Genetic Polymorphisms: While CYP3A4 activity is not strongly influenced by genetic polymorphisms, variations in other drug metabolizing enzymes or transporters could potentially play a role.
- Verify Dosing and Sample Handling: Ensure the correct dose of venglustat was administered and that blood samples were collected, processed, and stored according to the protocol to rule out analytical errors.



Issue: Sub-therapeutic plasma concentrations of **venglustat** observed in a subject.

Troubleshooting Steps:

- Review Concomitant Medications: Investigate the use of any known CYP3A4 inducers, such as rifampin, carbamazepine, or St. John's Wort.[2]
- Assess Patient Adherence: Confirm that the subject has been compliant with the prescribed venglustat dosing regimen.
- Evaluate for Gastrointestinal Issues: Conditions affecting drug absorption could potentially lead to lower than expected plasma concentrations.

Data Presentation: Pharmacokinetic Drug-Drug Interaction with a Strong CYP3A4 Inhibitor

The following table summarizes the key pharmacokinetic (PK) parameter changes of **venglustat** when co-administered with the strong CYP3A4 inhibitor, itraconazole.

Table 1: Effect of Itraconazole on Venglustat Pharmacokinetics in Healthy Subjects

Pharmacokinet ic Parameter	Venglustat Alone (15 mg single dose)	Venglustat + Itraconazole (100 mg BID)	Geometric Mean Ratio (90% CI)	Fold Change
AUCinf (ng·h/mL)	2280	4810	2.03 (1.81 - 2.27)	2.03
Cmax (ng/mL)	60.3	63.2	1.12 (1.05 - 1.20)	1.12
t1/2 (h)	30.6	58.4	-	1.88

Data sourced from a clinical drug-drug interaction study in healthy volunteers.

Experimental Protocols

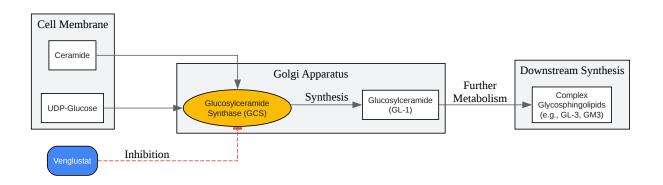
Venglustat and Itraconazole Drug-Drug Interaction Study Methodology

Study Design: An open-label, single-sequence, two-period drug-drug interaction study.



- Study Population: Healthy adult volunteers.
- Treatment Regimen:
 - Period 1: A single oral dose of venglustat 15 mg.
 - Period 2: Multiple oral doses of itraconazole 100 mg twice daily, followed by a single oral dose of venglustat 15 mg co-administered with itraconazole.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after venglustat administration in each period to determine the plasma concentrations of venglustat.
- Bioanalytical Method: Plasma concentrations of venglustat were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Visualizations



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Caption: Venglustat inhibits Glucosylceramide Synthase (GCS).

Caption: Typical workflow for a two-period drug-drug interaction study.



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